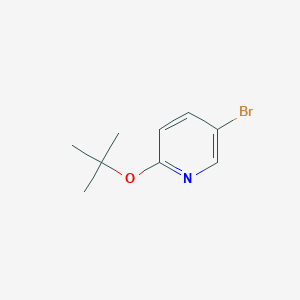

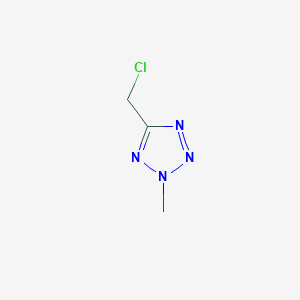

![molecular formula C7H6BrN3 B1280983 3-Bromo-7-methylimidazo[1,2-a]pyrimidine CAS No. 375857-62-8](/img/structure/B1280983.png)

3-Bromo-7-methylimidazo[1,2-a]pyrimidine

Übersicht

Beschreibung

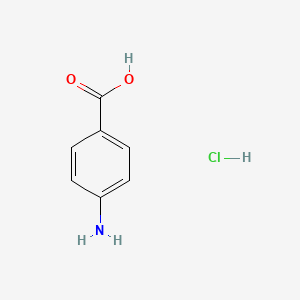

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C7H6BrN3 . It has a molecular weight of 212.05 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine has been determined by X-ray crystallography . The structure is characterized by the presence of a bromine atom and a methyl group attached to the imidazo[1,2-a]pyrimidine core .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines undergo various chemical reactions. These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Antituberculosis Agent Development

Imidazo[1,2-a]pyrimidine derivatives have been identified as potential scaffolds for developing new antituberculosis (TB) drugs . These compounds have shown significant activity against multidrug-resistant and extensively drug-resistant strains of TB. The structure-activity relationship and mode-of-action studies of these derivatives provide valuable insights for the design of new TB therapeutics.

Synthetic Chemistry

The compound serves as a versatile intermediate in synthetic chemistry, enabling the construction of complex molecules through various chemosynthetic methodologies . Its functionalization at the 3-position is particularly noteworthy for developing new chemosynthetic strategies and drug development.

Material Science

In material science, the structural character of imidazo[1,2-a]pyrimidine moieties, including 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, is leveraged due to its fused bicyclic heterocycle, which is beneficial in creating materials with specific properties .

Biological Studies

The biological activity of imidazo[1,2-a]pyrimidine analogs, such as their role in TB treatment, underscores the importance of these compounds in biological studies . They are used to understand disease mechanisms and develop assays for biological testing.

Agricultural Research

While specific data on 3-Bromo-7-methylimidazo[1,2-a]pyrimidine in agricultural research is limited, related imidazo[1,2-a]pyrimidine compounds are explored for their potential use in developing agricultural chemicals .

Analytical Methods

Imidazo[1,2-a]pyrimidine derivatives are utilized in analytical chemistry for the development of new analytical methods. Their reactivity and stability under various conditions make them suitable for use in different analytical techniques .

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridines, including 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .

Wirkmechanismus

Target of Action

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to inhibit mtb pantothenate synthetase , which is essential for the survival of Mycobacterium tuberculosis, the bacterium that causes TB .

Biochemical Pathways

The inhibition of mtb pantothenate synthetase by imidazo[1,2-a]pyridine analogues would disrupt the biosynthesis of pantothenate, a precursor of coenzyme a, which is essential for various metabolic processes in the bacterium .

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, has been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Treatment with q203, an imidazo[1,2-a]pyridine analogue, resulted in a significant reduction of bacterial load in an acute tb mouse model .

Action Environment

For instance, 3-Bromo-7-methylimidazo[1,2-a]pyrimidine is recommended to be stored in an inert atmosphere at 2-8°C .

Eigenschaften

IUPAC Name |

3-bromo-7-methylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-3-11-6(8)4-9-7(11)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZXFEPGAAWNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(N2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464732 | |

| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |

CAS RN |

375857-62-8 | |

| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

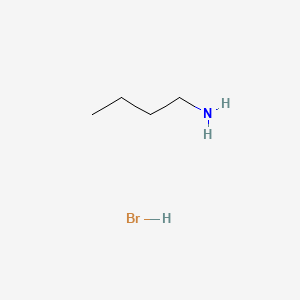

![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)

![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)